Quinidine sulfate dihydrate

Beschreibung

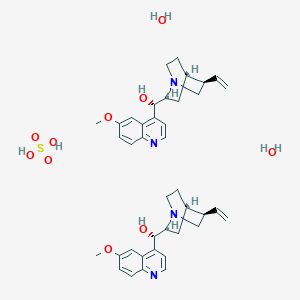

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19+,20-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNFLHYOFXQIOW-AHSOWCEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017271 | |

| Record name | Quinidine sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |

CAS No. |

6591-63-5, 50-54-4 | |

| Record name | Quinidine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinin-szulfát-dihidrát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J13S2394HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Quinidine Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Quinidine Sulfate Dihydrate, ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O), a critical Class I antiarrhythmic agent. This document details the chemical pathways for its preparation, robust methods for its purification, and the analytical protocols required to ensure its quality and compliance with pharmacopeial standards.

Synthesis of this compound

The primary industrial route for producing quinidine does not rely on total synthesis but rather on the stereochemical inversion of its more abundant diastereomer, quinine. Quinine is extracted from the bark of the Cinchona tree.[1] The conversion process involves a two-step oxidation and reduction sequence.[2][3]

Step 1: Oxidation of Quinine to Quinidinone

The first step is the oxidation of the secondary alcohol at the C-9 position of quinine to a ketone, yielding quinidinone. A common method for this is the Oppenauer-type oxidation.[2][4] This reaction epimerizes the adjacent C-8 carbon, leading to an equilibrium mixture of quininone and its diastereomer, quinidinone.

Experimental Protocol: Oppenauer-type Oxidation of Quinine [2]

-

Reagent Preparation: Prepare the "Ketyl" reagent by suspending sodium metal (2.4 g) in anhydrous xylene (40 ml) under reflux to achieve fine dispersion. After cooling to 90°C, slowly introduce anhydrous benzophenone (36 g).

-

Reaction: In a separate reactor, dissolve anhydrous quinine base (13 g) in boiling xylene (50 ml).

-

Execution: Pour the quinine solution into the prepared Ketyl reagent solution.

-

Completion and Work-up: Maintain the mixture under reflux for 60 minutes. After the reaction is complete, treat the xylene solution with water (20 ml) and then extract with 100 ml of 20% sulfuric acid.

-

Isolation: Neutralize the cold sulfuric acid solution with ammonia. An oil will separate and slowly crystallize upon seeding.

-

Collection: Separate the quinidinone crystals by filtration. This process can yield up to 94% of the theoretical value.[2]

Step 2: Stereoselective Reduction of Quinidinone to Quinidine

The subsequent step is the stereoselective reduction of the quinidinone ketone back to a secondary alcohol, specifically yielding the quinidine stereoisomer. This is achieved using a reducing agent, such as a dialkylaluminum hydride (e.g., DIBAH), in the presence of a heterocyclic base like pyridine.[2]

Experimental Protocol: Reduction of Quinidinone [2]

-

Setup: Into a dry, nitrogen-flushed reactor, introduce anhydrous tetrahydrofuran (THF) (500 ml), crystalline quinidinone (100 g), and anhydrous pyridine (25 ml).

-

Reduction: While maintaining the temperature below 15°C, slowly add a 25% solution of diisobutylaluminium hydride (DIBAH) in toluene.

-

Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC).

-

Work-up: Once complete, add a sufficient quantity of water to decompose the aluminum complex.

-

Isolation: Filter the reaction medium and re-extract the resulting crystals with toluene at 80°C to obtain the quinidine base.

Step 3: Formation of this compound Salt

The final step involves reacting the purified quinidine base with sulfuric acid to form the sulfate salt. The dihydrate form is typically obtained through crystallization from an aqueous solution.

Experimental Protocol: Sulfation and Crystallization

-

Dissolution: Dissolve the purified quinidine base in a suitable solvent, such as ethanol.

-

Acidification: Stoichiometrically add a calculated amount of dilute sulfuric acid (H₂SO₄) to the solution with stirring. The molar ratio is 2 moles of quinidine base to 1 mole of sulfuric acid.

-

Crystallization: Add water to the solution and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature. The this compound will crystallize out of the solution.

-

Collection & Drying: Collect the white, needle-like crystals by filtration. Wash the crystals with cold water or a suitable solvent mixture and dry them under controlled conditions (e.g., in a desiccator or at a low temperature like 50°C) to remove residual solvent without removing the water of hydration.[5]

Synthesis Workflow Diagram

Purification Methods

Purification is paramount to remove unreacted starting materials, by-products (such as dihydroquinidine), and other cinchona alkaloids. The primary method for purifying quinidine sulfate is recrystallization.

Recrystallization

Recrystallization refines the crude product by leveraging differences in solubility between quinidine sulfate and impurities in a given solvent system at varying temperatures.

Experimental Protocol: General Recrystallization [5][6]

-

Solvent Selection: Choose a suitable solvent or solvent system. While specific data for quinidine sulfate is sparse, solvents used for the closely related quinine sulfate, such as propanol, isobutyl alcohol, or aqueous ethanol, can serve as a starting point.[5][6] Boiling water is also a viable solvent.[7][8]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen solvent at a temperature near its boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling & Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be allowed to proceed for several days for complete crystallization.[5]

-

Isolation: Isolate the purified crystals by filtration, for instance, through a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum desiccator or a controlled-temperature oven to remove residual solvent.

Purification and Quality Control Workflow

Analytical Characterization and Quality Control

To ensure the identity, strength, quality, and purity of the final product, a series of analytical tests are performed as specified by pharmacopoeias such as the United States Pharmacopeia (USP).[1][9]

Identification Tests

These tests confirm the chemical identity of the substance.

-

UV Fluorescence: A dilute solution in sulfuric acid (1 in 2000) exhibits a vivid blue fluorescence, which disappears upon the addition of hydrochloric acid.[7][9]

-

Thalleioquin Test: To a dilute aqueous solution (e.g., 1 in 1000), adding bromine water followed by ammonia solution produces a characteristic emerald green color.[7]

-

Sulfate Test: An acidified solution of the substance forms a white precipitate with barium chloride or silver nitrate, confirming the presence of sulfate ions.[7][9]

Physicochemical Tests

These tests measure physical and chemical properties against established specifications.

| Test | USP Specification | Method Summary |

| Specific Rotation | +275° to +288° | Determined in a 0.1 N HCl solution.[9] |

| pH | 6.0 to 6.8 | Measured in a 1% w/v solution in freshly boiled and cooled water.[7] |

| Water Content | 4.0% to 5.5% | Determined by Karl Fischer titration (USP Method I).[1] |

| Residue on Ignition | Not more than 0.1% | The substance is ignited to a constant weight.[1][7] |

| Chloroform-alcohol-insoluble substances | Not more than 0.1% | Sample is warmed in a chloroform-ethanol mixture and filtered.[1][9] |

| Heavy Metals | Not more than 0.001% (10 ppm) | Determined by USP Method II.[1][9] |

Chromatographic Purity

Chromatography is used to separate and quantify the main component from related substances and impurities.

Experimental Protocol: HPLC for Dihydroquinidine Sulfate [9]

-

Mobile Phase: A filtered and degassed mixture of water, acetonitrile, methanesulfonic acid solution, and diethylamine solution (860:100:20:20), adjusted to a pH of 2.6 with diethylamine.

-

Column: L1 packing (e.g., ODS, C18), 3.9-mm × 30-cm.

-

Detector: UV at 235 nm.

-

Test Solution: 20 mg of Quinidine Sulfate in a 100-mL volumetric flask, diluted to volume with Mobile Phase.

-

Procedure: Inject approximately 50 µL of the Test Solution.

-

Acceptance Criteria: The peak response for dihydroquinidine is not greater than 20.0% of the total alkaloid response.

| Parameter | HPLC Method 1 (USP)[9] | HPLC Method 2 (JP)[7] |

| Purpose | Limit of Dihydroquinidine Sulfate | Related Substances |

| Column | L1 Packing, 3.9-mm × 30-cm | Octadecylsilanized silica gel, 4-mm x 25-cm |

| Mobile Phase | Water:ACN:Methanesulfonic acid:Diethylamine (860:100:20:20), pH 2.6 | Specific mixture including sulfonic acid TS and diethylamine (43:5:1:1) |

| Detector | UV, 235 nm | UV, 235 nm |

| Flow Rate | Not specified, adjust for suitability | Adjust so retention time of quinidine is ~10 min |

| Key Impurities | Dihydroquinidine | Dihydroquinidine, Quinine, Dihydroquinine |

Quality Control Logic Diagram

References

- 1. Quinidine Sulfate [drugfuture.com]

- 2. IE46996B1 - Process for the preparation of quinidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0000009A1 - Method for the oxidation of quinine to quininone and quinidinone. - Google Patents [patents.google.com]

- 5. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]

- 6. scirp.org [scirp.org]

- 7. pmda.go.jp [pmda.go.jp]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. pharmacopeia.cn [pharmacopeia.cn]

Unraveling the Solid-State Landscape of Quinidine Sulfate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure of a Closely Related Compound: Quinine Sulfate Dihydrate

To provide insight into the potential crystal structure of quinidine sulfate dihydrate, we present the crystallographic data for its diastereomer, quinine sulfate dihydrate. It is imperative to note that while these molecules are stereoisomers, their crystal packing and, consequently, their crystallographic parameters may differ.

Table 1: Crystallographic Data for Quinine Sulfate Dihydrate [1]

| Parameter | Value |

| Chemical Formula | C40 H54 N4 O10 S |

| Crystal System | Monoclinic |

| Space Group | C 1 2 1 |

| a (Å) | 20.18 ± 0.007 |

| b (Å) | 6.637 ± 0.002 |

| c (Å) | 15.316 ± 0.006 |

| α (°) | 90 |

| β (°) | 113.288 ± 0.009 |

| γ (°) | 90 |

| Cell Volume (ų) | 1884.2 ± 1.1 |

| Temperature (K) | 100 ± 2 |

| Radiation Wavelength (Å) | 1.54178 |

| Radiation Type | CuKα |

Polymorphism: The Challenge of Multiple Crystalline Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance.

While specific studies on the polymorphism of this compound are not extensively reported, research on its diastereomer, quinine sulfate, has revealed the existence of multiple crystalline forms.[2] The investigation of these forms provides a valuable framework for approaching the study of this compound.

Experimental Protocols for Crystal Structure and Polymorphism Characterization

A multi-technique approach is essential for the comprehensive characterization of the crystal structure and polymorphic forms of a pharmaceutical compound. The following are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on the unit cell dimensions, space group, and molecular conformation.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown using a suitable solvent or a mixture of solvents. Slow evaporation, slow cooling, or vapor diffusion techniques are commonly employed.

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., CuKα or MoKα) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a fingerprint of a crystalline solid, which is useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism.

Methodology:

-

Sample Preparation: A fine powder of the this compound sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the peaks are characteristic of a specific crystalline form. For the diastereomer quinine sulfate, characteristic peaks have been observed at 2θ values of 9.45°, 18.75°, and 19.38°.[3]

Thermal Analysis

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and solid-solid transitions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 1-10 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[2]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials like indium.[2]

-

Data Collection: The sample and a reference pan (usually empty) are heated or cooled at a controlled rate (e.g., 10 °C/min).[4] The difference in heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For instance, a study on a polymorph of quinine sulfate showed endotherms at 123°C and 225°C and an exotherm at 229°C.[4]

Objective: To measure the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

-

Data Collection: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A weight loss of 1.5% was observed for a quinine sulfate polymorph between 94-141 °C, indicating a loss of volatile components.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the crystal structure and polymorphism of a pharmaceutical solid like this compound.

References

- 1. Crystallography Open Database: Information card for entry 2227811 [crystallography.net]

- 2. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2009085828A2 - Quinine sulfate polymorphs, processes of preparing, compositions and uses thereof - Google Patents [patents.google.com]

Quinidine Sulfate Dihydrate as a Potassium Channel Blocker in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, has a long history of clinical use in cardiology. Its mechanism of action, however, extends beyond cardiac tissue, with significant effects on ion channels within the central and peripheral nervous systems. This technical guide provides an in-depth examination of quinidine sulfate dihydrate's role as a potent blocker of various neuronal potassium (K+) channels. By elucidating its mechanism of action, providing quantitative efficacy data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals investigating neuronal excitability, ion channel pharmacology, and novel therapeutic applications for quinidine.

Mechanism of Action: A Multi-Target Profile

Quinidine's primary effect on neurons, similar to its action on cardiomyocytes, is the modulation of the action potential. This is achieved through the blockade of multiple ion channels. While it is well-known for its inhibition of fast inward sodium (Na+) channels, its profound impact on repolarization is primarily due to the blockade of several distinct potassium channel subtypes.[1][2]

The blockade of K+ channels by quinidine leads to a prolongation of the action potential duration (APD) and a decrease in the rate of repolarization.[3][4] This occurs because the efflux of potassium ions, which is critical for returning the depolarized neuron to its resting state, is impeded.

Key neuronal potassium channels affected by quinidine include:

-

Voltage-Gated Potassium Channels (Kv): Quinidine blocks multiple Kv channels, including the transient outward current (Ito) and delayed rectifier currents (IKr, IKs).[1][5] This blockade is a primary contributor to the prolongation of the action potential.[4][6] In neuroblastoma cells, blocking voltage-dependent K+ channels results in an increased amplitude and duration of the action potential.[4][6]

-

Inwardly-Rectifying Potassium Channels (Kir): The inward rectifier potassium current (IK1), which is crucial for stabilizing the resting membrane potential, is also inhibited by quinidine.[1][5]

-

Calcium-Activated Potassium Channels (KCa): Quinidine has been shown to block Ca2+-dependent K+ conductances.[4][6] This action diminishes the after-hyperpolarization phase that follows an action potential, further contributing to changes in neuronal firing patterns.[4]

Quinidine's interaction with these channels is complex. Studies suggest it can block the open pore of the channel, often from the intracellular side, in a voltage-dependent manner.[7][8] Furthermore, its effects are not limited to direct channel block; quinidine can also induce the internalization of certain K+ channels, such as Kv1.5, representing an additional layer of regulation.[9]

Quantitative Data: Efficacy of Quinidine

The inhibitory potency of quinidine varies depending on the specific potassium channel subtype, the cell type, and experimental conditions such as extracellular potassium concentration. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of Quinidine on Various Potassium Channels

| Channel Type | Current | Cell Type / System | IC50 Value | Voltage Dependence | Reference(s) |

| Kv (cloned) | Ito | Xenopus Oocytes (RHK1) | 875 µM | at +60 mV | [8] |

| Kv (cloned) | Ito | Xenopus Oocytes (RHK1) | 1.69 mM | at 0 mV | [8] |

| Kv | Ito | Rat Ventricular Myocytes | 17.6 µM | Not specified | [10] |

| Kv | I(K) | Rat Ventricular Myocytes | 11.4 µM | Not specified | [10] |

| Kv4.2 | - | HL-1 Cells | ~10 µM | Not specified | [9] |

| Kv2.1 | - | HL-1 Cells | ~20 µM | Not specified | [9] |

| Kv1.5 | Internalization | HL-1 Cells | ~1 µM (EC50) | Not specified | [9] |

Table 2: Effects of Quinidine on Neuronal Action Potential Parameters

| Parameter | Effect | Concentration Range | Cell Type | Reference(s) |

| Action Potential Duration | Prolonged | 5-20 µM | Canine Ventricular Myocytes | [11] |

| Action Potential Amplitude | Decreased | 5-20 µM | Canine Ventricular Myocytes | [11] |

| Vmax (Max rise rate) | Decreased | 5-20 µM | Canine Ventricular Myocytes | [11] |

| After-hyperpolarization | Diminished | 5-40 µM | Neuroblastoma Cells | [4][6] |

Experimental Protocols: Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like quinidine on neuronal ion channels.[12] Below is a generalized protocol for assessing quinidine's blockade of potassium currents in cultured neurons.

4.1 Objective: To measure voltage-gated potassium currents in a cultured neuron and determine the dose-dependent inhibition by this compound.

4.2 Materials:

-

Cells: Cultured neurons (e.g., primary hippocampal neurons, or a neuronal cell line like SH-SY5Y).

-

Solutions:

-

Extracellular (Bath) Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose. pH adjusted to 7.4 with NaOH and osmolarity to ~310 mOsm. Continuously bubbled with 95% O2 / 5% CO2.[12] To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., Tetrodotoxin, Cadmium Chloride) are typically added.

-

Intracellular (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 0.4 mM CaCl2. pH adjusted to 7.3 with KOH and osmolarity to ~280 mOsm.[12]

-

Quinidine Stock Solution: 10 mM stock in dH2O, prepared fresh and diluted to final concentrations in the extracellular solution.

-

-

Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator, perfusion system, vibration isolation table, and data acquisition software.[12][13]

4.3 Methodology:

-

Cell Plating: Plate cultured neurons on glass coverslips suitable for microscopy and recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.[14]

-

Recording Setup: Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.

-

Seal Formation: Under visual guidance, approach a single, healthy neuron with the micropipette. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a Giga-ohm (GΩ) seal (resistance > 1 GΩ).[12]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.[13][14]

-

Voltage-Clamp Protocol:

-

Switch the amplifier to voltage-clamp mode.

-

Hold the neuron at a resting potential of -70 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms) to activate voltage-gated potassium channels.

-

Record the resulting outward potassium currents.

-

-

Data Acquisition:

-

Record baseline currents in the control extracellular solution.

-

Using the perfusion system, apply increasing concentrations of quinidine (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Allow 2-3 minutes for the drug effect to stabilize at each concentration.

-

Record the potassium currents at each quinidine concentration using the same voltage-step protocol.

-

Perform a final washout with the control solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each quinidine concentration.

-

Normalize the current at each concentration to the baseline (control) current.

-

Plot the normalized current as a function of quinidine concentration and fit the data with a Hill equation to determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 4. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dumontconsultinggroup.com [dumontconsultinggroup.com]

- 6. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinidine interaction with Shab K+ channels: pore block and irreversible collapse of the K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. docs.axolbio.com [docs.axolbio.com]

In-depth review of Quinidine sulfate dihydrate's antiarrhythmic properties

An In-depth Technical Guide on the Antiarrhythmic Properties of Quinidine Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias.[1] As the dextrorotatory stereoisomer of quinine, it is derived from the bark of the Cinchona tree.[1][2] This technical guide provides a comprehensive review of the antiarrhythmic properties of this compound, focusing on its electrophysiological mechanism of action, pharmacokinetic profile, clinical efficacy, and associated proarrhythmic risks. Detailed summaries of quantitative data, experimental protocols, and signaling pathway visualizations are presented to serve as a resource for researchers and drug development professionals. Despite its declining use due to a significant side-effect profile, quinidine remains a valuable tool for specific conditions like Brugada syndrome and idiopathic ventricular fibrillation and serves as a critical reference compound in antiarrhythmic drug discovery.[1][3]

Mechanism of Action

Quinidine exerts its antiarrhythmic effects primarily by modulating the ion channels responsible for the cardiac action potential.[4] Its actions are characteristic of a Class Ia agent, involving a state-dependent blockade of sodium and potassium channels.[5][6][7]

Sodium Channel Blockade

The principal action of quinidine is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4][5][8] This blockade exhibits "use-dependent" characteristics, meaning its effect is more pronounced at higher heart rates.[5] By inhibiting INa, quinidine decreases the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7]

Potassium Channel Blockade

Quinidine's effect on repolarization is complex, primarily involving the blockade of multiple potassium currents:

-

Delayed Rectifier Potassium Currents (IKr and IKs): Blockade of the rapid (IKr) and slow (IKs) components of the delayed rectifier current prolongs the repolarization phase (Phase 3) of the action potential.[1][5][9] This action increases the action potential duration (APD) and, consequently, the effective refractory period (ERP).[4]

-

Transient Outward Potassium Current (Ito): Quinidine is a potent inhibitor of Ito, the current responsible for the early repolarization (Phase 1 "notch") of the action potential.[9][10] Inhibition of this current contributes to the overall prolongation of the APD.

-

Inward Rectifier Potassium Current (IK1): The drug also reduces the IK1 current, which is crucial for maintaining the resting membrane potential and stabilizing the terminal phase of repolarization.[1][5]

Other Channel and Receptor Effects

-

Calcium Current (ICa): Quinidine demonstrates some inhibitory effects on the L-type calcium current, which can contribute to its negative inotropic (contractility-reducing) properties.[1][11]

-

Autonomic Effects: Quinidine possesses anticholinergic (vagolytic) and alpha-adrenergic blocking properties.[1][5] The vagolytic effect can increase the sinus rate and atrioventricular (AV) conduction, which may paradoxically increase the ventricular rate in patients with atrial flutter or fibrillation.[1]

The multifaceted channel blockade leads to a prolonged QT interval on the electrocardiogram (ECG), which is the electrophysiological basis for both its therapeutic efficacy and its most dangerous side effect, torsades de pointes (TdP).[1][6]

Caption: Mechanism of action of Quinidine on cardiac ion channels.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, electrophysiological effects, and clinical efficacy of quinidine.

Table 1: Pharmacokinetic Parameters of Quinidine

| Parameter | Value | Population/Conditions | Source |

| Absolute Bioavailability | ~70% (range: 45-100%) | Healthy Adults | [12] |

| Time to Peak Serum Conc. (Tmax) | ~2 hours (sulfate tablets) | Healthy Adults | [12] |

| Volume of Distribution (Vd) | 2-3 L/kg | Healthy Young Adults | [1][12] |

| ~0.5 L/kg | Congestive Heart Failure | [1][12] | |

| 3-5 L/kg | Liver Cirrhosis | [1][12] | |

| Plasma Protein Binding | 80-88% (α1-acid glycoprotein) | Healthy Adults | [1] |

| Elimination Half-Life (t1/2) | 5-12 hours | Healthy Adults | [13] |

| Metabolism | 60-85% Hepatic (CYP3A4) | General | [1][13] |

| Renal Excretion | 15-40% (unchanged drug) | General | [13] |

| Clearance | 2.5-5.0 ml/min/kg | Healthy Adults | [13] |

| Reduced | Elderly, Cirrhosis, CHF | [13] |

Table 2: Electrophysiological and Clinical Efficacy Data

| Parameter/Endpoint | Method | Result | Source |

| Action Potential Duration (APD) | IV Quinidine (10 mg/kg) in Patients | Increased by 25 msec at pacing cycle lengths of 400-600 msec | [14] |

| Ito Blockade IC50 | Whole-cell voltage clamp (human atrial myocytes) | Age-dependent changes observed | [15] |

| Ventricular Arrhythmia (VA) Reduction | Retrospective analysis (in-hospital) | Median VA episodes reduced from 3 to 0 per day (p < 0.001) | [9] |

| Electrical Storm Reduction | Retrospective analysis (in-hospital) | Median VA episodes reduced from 10.5 to 0.5 per day (p = 0.004) | [9] |

| Chronic PVC Reduction (Short-term) | Holter monitoring (400 mg q6h) | Statistically significant reduction in 70% of patients | [16] |

| Chronic PVC Reduction (Long-term) | Holter monitoring (300 mg q6h) | Statistically significant reduction in 67% of patients | [16] |

| Ventricular Tachycardia (VT) Suppression | Holter monitoring | Statistically significant suppression in all patients with VT | [16] |

| Ventricular Couplet Reduction | Holter monitoring (long-term) | Statistically significant reduction in 73% of patients | [16] |

Experimental Protocols

The characterization of quinidine's antiarrhythmic properties relies on a multi-tiered experimental approach, from in-vitro single-channel recordings to in-vivo clinical electrophysiology studies.

In-Vitro: Whole-Cell Voltage Clamp

This technique is fundamental for studying the direct effects of a drug on specific ion currents in isolated single cardiac myocytes.

-

Objective: To quantify the potency and kinetics of quinidine's blockade on individual ion channels (e.g., INa, IKr, Ito).

-

Methodology:

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically dissociated from animal (e.g., rabbit, canine) or human heart tissue.[10]

-

Patch-Clamp: A glass micropipette with a ~1 µm tip forms a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage Control: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps (pulses) are applied to elicit specific ion currents. For example, a step to -10 mV from -80 mV will activate INa, while longer depolarizing pulses to +40 mV will activate delayed rectifier potassium currents.

-

Data Acquisition: Currents are measured in a baseline (control) state. This compound is then added to the superfusate at varying concentrations. The current measurements are repeated to determine the dose-dependent inhibitory effect and calculate parameters like the IC50 (half-maximal inhibitory concentration).[10][17]

-

Ex-Vivo: Langendorff-Perfused Heart

This model uses an isolated, retrogradely perfused heart to assess the integrated electrophysiological and mechanical effects of a drug, free from systemic neural and hormonal influences.

-

Objective: To evaluate quinidine's effects on global cardiac parameters like heart rate, contractility, ECG intervals (QT, QRS), and susceptibility to induced arrhythmias.

-

Methodology:

-

Heart Isolation: An animal (e.g., guinea pig, rabbit) heart is rapidly excised and mounted on a Langendorff apparatus.[18]

-

Retrograde Perfusion: A warm, oxygenated physiological solution (e.g., Krebs-Henseleit buffer) is perfused through the aorta. The aortic valve closes, directing the perfusate into the coronary arteries to sustain the heart.

-

Instrumentation: Electrodes are placed on the epicardial surface to record a pseudo-ECG. A balloon catheter may be inserted into the left ventricle to measure pressure and contractility.

-

Drug Administration: After a stabilization period, baseline parameters are recorded. Quinidine is then infused into the perfusate.

-

Arrhythmia Induction: The vulnerability to arrhythmias can be tested by programmed electrical stimulation or by introducing arrhythmogenic agents (e.g., aconitine) before and after quinidine administration.[18]

-

In-Vivo: Clinical Electrophysiology (EP) Study

EP studies in human subjects provide the most clinically relevant data on a drug's antiarrhythmic action.

-

Objective: To assess quinidine's effects on conduction, refractoriness, and arrhythmia inducibility in patients.

-

Methodology:

-

Catheter Placement: Multi-electrode catheters are inserted through peripheral veins and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

-

Baseline Measurements: Intracardiac electrograms are recorded. Pacing protocols are used to measure baseline parameters like sinus node recovery time (SNRT), AV nodal conduction, and the effective refractory periods (ERP) of the atrium and ventricle.

-

Drug Infusion: A loading dose of quinidine (e.g., 10 mg/kg) is administered intravenously.[14]

-

Post-Drug Measurements: The full set of baseline measurements is repeated to quantify the drug's effects. For example, studies have shown quinidine significantly increases the ventricular action potential duration and ERP.[14][19]

-

Programmed Stimulation: Pacing protocols are used to attempt to induce clinical arrhythmias (e.g., ventricular tachycardia). The inability to induce the arrhythmia post-drug is a marker of efficacy.[6]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quinidine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 5. Quinidine - Wikipedia [en.wikipedia.org]

- 6. Quinidine Sulfate (Quinidine Sulfate Tablet, Film Coated, Extended Release): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

- 8. Quinidine sulfate anhydrous | C40H50N4O8S | CID 441326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jacc.org [jacc.org]

- 10. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Quinidine Sulfate Tablets, USP [dailymed.nlm.nih.gov]

- 13. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frequency-dependent effects of quinidine on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dumontconsultinggroup.com [dumontconsultinggroup.com]

- 16. Short- and long-term therapeutic efficacy of quinidine sulfate for the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Quinidine Sulfate Dihydrate in hERG Channel Patch-Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Quinidine sulfate dihydrate in patch-clamp electrophysiology studies of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Accurate assessment of a compound's effect on hERG channels is a critical component of cardiac safety screening during drug development. Quinidine, a known hERG channel blocker, serves as a valuable tool and positive control in these assays.

Introduction to Quinidine and hERG

Quinidine is a class Ia antiarrhythmic agent that exerts its therapeutic and proarrhythmic effects, in part, by blocking cardiac ion channels, most notably the hERG (KCNH2) potassium channel. The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a risk factor for developing potentially fatal ventricular arrhythmias like Torsades de Pointes (TdP).[1][2] Therefore, understanding the interaction of investigational drugs with the hERG channel is a regulatory requirement and a key aspect of preclinical safety assessment.

Quinidine's well-characterized, potent, and multi-faceted block of hERG channels makes it an essential reference compound in these studies. It exhibits a stereoselective block, being significantly more potent than its diastereomer, quinine.[2][3] The block is also voltage- and state-dependent, primarily affecting the open and/or inactivated states of the channel.[4][5][6]

Quantitative Data Summary

The inhibitory effects of Quinidine on hERG channels have been quantified across various studies and expression systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of Quinidine on hERG Channels

| Expression System | IC50 (μM) | Reference(s) |

| Ltk⁻ cells | 0.8 ± 0.1 | [3][7] |

| tsA201 cells | 0.32 ± 0.01 | [8] |

| HEK293 cells | 0.41 ± 0.04 | [6] |

| Xenopus oocytes | 3.00 ± 0.03 | [3][7] |

Note: The potency of Quinidine can vary between expression systems, with typically higher potency observed in mammalian cell lines compared to Xenopus oocytes.[3][7]

Table 2: Effects of Quinidine on hERG Channel Gating Properties (in Xenopus oocytes)

| Gating Parameter | Effect of Quinidine (10 μM) | Description | Reference(s) |

| Deactivation | Slowed | Prolonged the time constant of deactivation from 1274.00 ± 49.69 ms to 2079.00 ± 196.80 ms. | [1] |

| Inactivation | Accelerated | Both Quinidine and its diastereomer Quinine accelerated channel inactivation. | [5] |

Experimental Protocols

This section outlines a detailed protocol for assessing the inhibitory effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.

Materials and Reagents

-

Cells: Mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

-

This compound: (e.g., from Sigma-Aldrich).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[9][10]

-

Intracellular (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl₂, 5.374 CaCl₂. Adjust pH to 7.2 with KOH.[9][10]

-

Solvents for Quinidine Stock: Deionized water, ethanol, or a slightly acidic solution.[9]

Solution Preparation

-

Extracellular and Intracellular Solutions: Prepare stock solutions of individual components and make fresh recording solutions daily. Filter solutions through a 0.2 µm filter before use.

-

This compound Stock Solution:

-

This compound is sparingly soluble in water but freely soluble in ethanol and acidic solutions.[9]

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent like ethanol or deionized water with a small amount of acid (e.g., HCl) to aid dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light.

-

-

Working Solutions:

-

On the day of the experiment, thaw a stock solution aliquot and prepare a series of dilutions in the extracellular solution to achieve the desired final concentrations for constructing a concentration-response curve.

-

The final concentration of the solvent (e.g., ethanol) in the working solutions should be kept low (typically ≤0.1%) to avoid non-specific effects on the hERG channels.

-

Patch-Clamp Electrophysiology

-

Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of recording, detach cells using a non-enzymatic cell dissociation solution or brief trypsinization, and resuspend them in the extracellular solution.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Maintain the temperature of the recording chamber at or near physiological temperature (35-37°C), as hERG channel kinetics and drug block can be temperature-sensitive.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.

-

Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

-

-

Voltage Protocol:

-

A variety of voltage protocols can be used to elicit hERG currents and assess drug block. A commonly used protocol to assess tonic block involves:

-

Holding potential: -80 mV.

-

Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.

-

Repolarizing step to -50 mV to elicit a large tail current, which is often used for quantifying the block.

-

-

The FDA recommends a specific voltage ramp protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.

-

-

Data Acquisition and Analysis:

-

Record hERG currents in the absence (control) and presence of increasing concentrations of Quinidine.

-

Apply each concentration until a steady-state block is achieved.

-

Measure the peak tail current amplitude at the repolarizing step.

-

Calculate the percentage of current inhibition for each concentration relative to the control.

-

Construct a concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

-

Visualizations

Experimental Workflow for hERG Patch-Clamp Assay

Caption: Workflow for assessing Quinidine block of hERG channels.

Proposed Mechanism of Quinidine Action on hERG Channels

Caption: Quinidine preferentially blocks the open and inactivated states of the hERG channel.

References

- 1. Membrane actions of quinidine sulfate in the rabbit atrioventricular node studied by voltage clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sophion.com [sophion.com]

- 6. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmda.go.jp [pmda.go.jp]

- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Heart and circulatory effects of quinidine stereoisomers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

Application of Quinidine Sulfate Dihydrate in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of the fast inward sodium current (INa), leading to a decreased rate of depolarization of the cardiac action potential.[1][3][4] Additionally, quinidine affects multiple other ion channels, including the delayed rectifier potassium currents (IKr and IKs), the inward rectifier potassium current (IK1), and L-type calcium channels (ICaL), resulting in a prolongation of the action potential duration (APD) and the QT interval.[1][2] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for studying cardiac physiology, disease modeling, and cardiotoxicity screening due to their human origin and ability to recapitulate key electrophysiological properties of native cardiomyocytes. This document provides detailed application notes and protocols for the use of Quinidine sulfate dihydrate in iPSC-CMs for research and drug development purposes.

Mechanism of Action in iPSC-CMs

In iPSC-CMs, quinidine exhibits a multi-ion channel blocking effect, consistent with its known actions in native cardiomyocytes. Its primary targets and their functional consequences are summarized below:

-

Sodium Channel (Nav1.5) Blockade: Quinidine blocks the fast inward sodium current (INa), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a reduction in the field potential amplitude.[5]

-

Potassium Channel (hERG) Blockade: Quinidine is a potent blocker of the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene.[6][7] This blockade delays the repolarization phase (Phase 3) of the action potential, leading to a prolongation of the action potential duration (APD) and the field potential duration (FPDc).[8][9]

-

Other Ion Channel Effects: Quinidine also inhibits other potassium currents such as IKs and IK1, as well as the L-type calcium current (ICaL).[1][2] The blockade of these channels contributes to its overall effect on the action potential morphology.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the electrophysiological properties of iPSC-CMs as reported in various studies.

Table 1: Effect of Quinidine on Action Potential Duration (APD) and Field Potential Duration (FPD) in iPSC-CMs

| Parameter | Cell Type | Concentration | Effect | Reference |

| APD80 | SQTS-hiPSC-atrial CMs | 10 µM | Increased from 73 ± 4 ms to 143 ± 22 ms | [10] |

| FPDc | iPSC-CMs | 100 nM | Statistically significant prolongation | [5] |

| FPDc | iPSC-CMs | 300 nM | Physiologically significant prolongation | [5] |

| FPDc | iPSC-CMs | 333.1 nM | Half-maximal effect on prolongation | [5] |

| FPDc | iPSC-CMs | 0.3 µM | Significant prolongation | [8] |

| APD90 | iPSC-CMs | Not specified | Significant prolongation | [9] |

Table 2: Electrophysiological Effects of Quinidine in Disease-Specific iPSC-CM Models

| Disease Model | iPSC-CM Type | Quinidine Effect | Reference |

| Short QT Syndrome (SQTS) | Atrial | Prolonged APD80, slowed conduction velocity, reversed arrhythmic irregularities | [10] |

| Short QT Syndrome (SQTS) | Ventricular | Prolonged APD, reduced Vmax, abolished arrhythmic events | [11] |

Experimental Protocols

iPSC-CM Culture and Maintenance

A foundational requirement for reliable pharmacological studies is a robust and reproducible iPSC-CM culture.

Materials:

-

Cryopreserved iPSC-CMs

-

iPSC-CM maintenance medium

-

Fibronectin or Matrigel-coated multi-well plates (e.g., 48-well or 96-well plates for MEA and imaging assays)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions.

-

Plate the cells onto pre-coated multi-well plates at a recommended density to form a confluent, spontaneously beating monolayer.

-

Culture the iPSC-CMs in maintenance medium, with media changes every 2-3 days.

-

Allow the cells to mature and stabilize for at least 7-10 days post-plating before conducting any experiments. The formation of a synchronously beating syncytium is a key indicator of readiness.

Microelectrode Array (MEA) Assay for Field Potential Duration Measurement

The MEA assay is a non-invasive method to assess the electrophysiological activity of iPSC-CM networks.

Materials:

-

MEA system with integrated amplifier and data acquisition software

-

MEA plates with embedded electrodes

-

This compound stock solution (e.g., 10 mM in DMSO)

-

iPSC-CM maintenance medium

Protocol:

-

Culture iPSC-CMs on MEA plates until a stable, spontaneously beating monolayer is formed.

-

Record baseline field potentials for at least 10-15 minutes to establish a stable pre-drug recording.

-

Prepare serial dilutions of this compound in pre-warmed maintenance medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A vehicle control (e.g., 0.1% DMSO) should be included.

-

Add the Quinidine solutions or vehicle control to the respective wells of the MEA plate.

-

Record the field potentials continuously for a defined period (e.g., 30 minutes) after drug application to allow for stabilization of the drug effect.

-

Analyze the recorded data to determine the field potential duration (FPD) and beat rate. Correct the FPD for changes in beat rate using Bazett's or Fridericia's correction formula (FPDc).

-

Observe for pro-arrhythmic events such as early afterdepolarizations (EADs) and ectopic beats.[5]

Patch-Clamp Electrophysiology for Action Potential and Ion Channel Recordings

Patch-clamp is the gold standard for detailed analysis of single-cell electrophysiology.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Internal (pipette) and external (bath) solutions

-

This compound stock solution

Protocol:

-

Culture iPSC-CMs on glass coverslips suitable for microscopy.

-

Action Potential Recording (Current-Clamp):

-

Establish a whole-cell patch-clamp configuration on a spontaneously beating or paced iPSC-CM.

-

Record baseline action potentials.

-

Perfuse the cell with the external solution containing the desired concentration of Quinidine.

-

Record the changes in action potential parameters, including APD at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and Vmax.

-

-

Ion Channel Recording (Voltage-Clamp):

-

Use specific voltage protocols to isolate and record individual ion currents (e.g., INa, IKr).

-

Record baseline currents.

-

Apply Quinidine and record the inhibition of the target ion channel.

-

Generate concentration-response curves to determine the IC50 of Quinidine for each ion channel.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Quinidine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 4. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Frontiers | Effects of Antiarrhythmic Drugs on hERG Gating in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 [frontiersin.org]

- 7. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Utilizing human induced pluripotent stem cells to study atrial arrhythmias in the short QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Quinidine Sulfate Dihydrate Administration in Animal Models of Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of quinidine sulfate dihydrate in various animal models of atrial fibrillation (AF). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and electrophysiological effects of quinidine and other antiarrhythmic compounds.

Overview of Quinidine's Mechanism of Action in Atrial Fibrillation

Quinidine is a Class IA antiarrhythmic agent that primarily acts by blocking fast inward sodium channels (INa) and multiple potassium channels (IKr, IKs) in cardiomyocytes.[1][2][3][4] This dual action leads to a decrease in the rate of depolarization (Vmax) and a prolongation of the action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue.[2][4] By prolonging the ERP, quinidine disrupts the re-entrant circuits that sustain atrial fibrillation, thereby facilitating the restoration of normal sinus rhythm.

The following diagram illustrates the primary signaling pathway of quinidine's antiarrhythmic effect at the cellular level.

Caption: Cellular mechanism of action of quinidine in atrial cardiomyocytes.

Quantitative Data on Quinidine Administration

The following tables summarize key quantitative data for this compound administration in canine, equine, and rabbit models of atrial fibrillation.

Table 1: this compound Dosage and Administration in Canine Models

| Parameter | Route of Administration | Dosage | Study Focus | Reference |

| Therapeutic Dose | Intravenous (IV) | 5-10 mg/kg every 6 hours | Antiarrhythmic Effects | [5] |

| Therapeutic Dose | Oral (PO) | 6-20 mg/kg every 6-8 hours | Antiarrhythmic Effects | [5] |

| Experimental Dose | Intravenous (IV) Bolus | 3.85 mg/kg | Hemodynamic Effects | [6] |

| Experimental Dose | Intravenous (IV) Infusion | 0.28 mg/kg/min | Hemodynamic Effects | [6] |

| High Dose (Toxicity Study) | Intravenous (IV) | 30 mg/kg over 5 minutes | Proarrhythmic Effects | [7] |

| Electrophysiology Study | Intravenous (IV) | 2.5 mg/kg and 5.0 mg/kg | Electrophysiological Responses | [8] |

Table 2: this compound Dosage and Plasma Concentrations in Equine Models

| Parameter | Route of Administration | Dosage | Therapeutic Plasma Concentration | Reference |

| Therapeutic Dose | Oral (PO) | 22 mg/kg every 2 hours | 2.0 - 5.0 µg/mL | [3][4] |

| Loading Dose (Simulation) | Oral (PO) | 30 mg/kg | Target: 2.0 µg/mL | [3][4][9] |

| Maintenance Dose (Simulation) | Oral (PO) | 6.5 mg/kg every 2 hours | Target: 2.0 µg/mL | [3][4][9] |

| Therapeutic Dose | Intravenous (IV) | 1.0-1.5 mg/kg every 5-10 minutes | 1.0 - 3.0 µg/mL | [5][10] |

| Single Dose Study | Intravenous (IV) | 5 mg/kg (as hydrochloride monohydrate) | Pharmacokinetics | [4][9] |

| Single Dose Study | Oral (PO) | 20 mg/kg | Pharmacokinetics | [4][9] |

Table 3: this compound Concentrations in Ex Vivo Rabbit Atrial Preparations

| Parameter | Administration Method | Concentration | Study Focus | Reference |

| Effective Concentration | Superfusion | 4 mg/L | Electrophysiology | |

| Concentration Range | Superfusion | Up to 10 mg/L | Electrophysiology |

Experimental Protocols

The following are detailed protocols for the induction of atrial fibrillation and the subsequent administration of this compound in various animal models.

Canine Model: Rapid Atrial Pacing-Induced Atrial Fibrillation

This protocol describes the induction of sustained AF in an anesthetized canine model, followed by the administration of quinidine to assess its antiarrhythmic potential.

Experimental Workflow:

References

- 1. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics [frontiersin.org]

- 4. Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Ventricular fibrillation threshold in canine hearts with quinidine induced prolonged QT interval: effects of atrial pacing, isoproterenol, and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ventricular electrophysiology of quinidine-propranolol combinations in the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational quinidine dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

Application Notes and Protocols for Studying the Effect of Quinidine Sulfate Dihydrate on QT Interval

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinidine, a class IA antiarrhythmic agent, is known to prolong the QT interval on the electrocardiogram (ECG), an effect that can be associated with an increased risk of torsades de pointes (TdP), a potentially fatal ventricular arrhythmia.[1][2] Understanding the experimental setups to study this effect is crucial for both preclinical safety assessment of new chemical entities and for research into the mechanisms of cardiac repolarization. Quinidine sulfate dihydrate is a common salt form of quinidine used in these studies.

This document provides detailed application notes and protocols for investigating the effects of this compound on the QT interval, covering both in vitro and ex vivo experimental models.

Mechanism of Action

Quinidine's primary mechanism of action involves the blockade of several ion channels responsible for the cardiac action potential.[3][4] Its effect on the QT interval is primarily attributed to the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[5][6] By blocking this potassium channel, quinidine delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval.[2][3][4] Additionally, quinidine can also block fast inward sodium channels (INa) and other potassium channels, contributing to its antiarrhythmic and proarrhythmic effects.[1][2][3]

Signaling Pathway Diagram

Caption: Mechanism of Quinidine-induced QT prolongation.

Data Presentation

The following tables summarize quantitative data from various experimental setups studying the effect of quinidine on QT interval and related parameters.

Table 1: In Vitro hERG Channel Blockade by Quinidine

| Cell Line | Method | IC50 (μM) | Reference |

| Xenopus oocytes | Two-electrode voltage clamp | 3.00 ± 0.03 | [5][6] |

| Ltk- cells | Patch clamp | Not specified, but significant block observed | [5] |

| tsA201 cells | Whole-cell patch clamp | 1 μM inhibited 75.8 ± 2.4% of current | [7] |

Table 2: Ex Vivo Effects of Quinidine on Cardiac Electrophysiology

| Animal Model | Preparation | Quinidine Concentration (μM) | Observed Effect on QT/APD | Reference |

| Rat | Langendorff-perfused heart | 7.90 | QT widening | [8] |

| Guinea Pig | Langendorff-perfused heart | 1 - 10 | Dose-dependent QaT interval prolongation | [9] |

| Rabbit | Langendorff-perfused heart | Not specified | Proarrhythmic effects observed | [10] |

| Adult Zebrafish | In vivo ECG | 250 | QT interval significantly prolonged | [11] |

Table 3: In Vivo Effects of Quinidine on QTc Interval in Humans

| Study Population | Quinidine Administration | Key Findings | Reference |

| Healthy Volunteers (Men and Women) | Single intravenous dose (4 mg/kg) | Greater QTc prolongation in women.[12] | [12][13] |

| Healthy Volunteers (Men and Women) | Single oral dose (400 mg) | Significant increase in QTc from the first hour.[14] | [14] |

Experimental Protocols

In Vitro hERG Potassium Channel Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is designed to determine the inhibitory effect of this compound on the hERG potassium channel expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for hERG channel

-

This compound stock solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Two-electrode voltage clamp setup

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion.

-

Inject each oocyte with hERG cRNA and incubate for 2-4 days to allow for channel expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a depolarization step to +20 mV to activate the hERG channels, followed by a repolarization step to -50 mV to elicit a tail current.

-

Drug Application: After recording baseline currents, perfuse the chamber with ND96 solution containing various concentrations of this compound.

-

Record the hERG currents at each concentration until a steady-state block is achieved.

-

Data Analysis: Measure the peak tail current amplitude in the presence and absence of the drug.

-

Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

Experimental Workflow: In Vitro hERG Assay

Caption: Workflow for in vitro hERG assay.

Ex Vivo Langendorff-Perfused Heart Assay

This protocol assesses the effect of this compound on the QT interval and other ECG parameters in an isolated mammalian heart.

Materials:

-

Male Wistar rats (or other suitable species like guinea pig or rabbit)

-

Langendorff perfusion system

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2 / 5% CO2.

-

This compound stock solution

-

ECG recording electrodes and acquisition system

Procedure:

-

Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.

-

ECG Recording: Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.

-

Allow the heart to stabilize for a period of 20-30 minutes, during which baseline ECG recordings are taken.

-

Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations.

-

Maintain each concentration for a sufficient period to achieve a steady-state effect (e.g., 15-20 minutes).

-

Continuously record the ECG throughout the experiment.

-

Data Analysis: Measure the RR, PR, QRS, and QT intervals from the recorded ECGs.

-

Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction for human studies, though species-specific corrections are preferable).

-

Analyze the concentration-dependent changes in the QTc interval.

Experimental Workflow: Langendorff Heart Assay

Caption: Workflow for ex vivo Langendorff heart assay.

References

- 1. Articles [globalrx.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Quinidine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Greater quinidine-induced QTc interval prolongation in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. synapse.koreamed.org [synapse.koreamed.org]

- 14. The effect of quinidine sulfate on QRS duration and QT and systolic time intervals in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to prevent Quinidine sulfate dihydrate precipitation in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Quinidine sulfate dihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound precipitation in aqueous solutions?

This compound precipitation is a common issue stemming from its physicochemical properties. The primary reasons include:

-